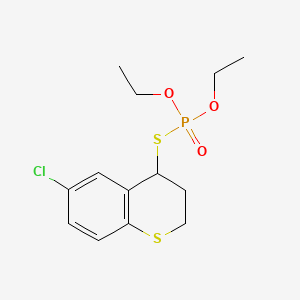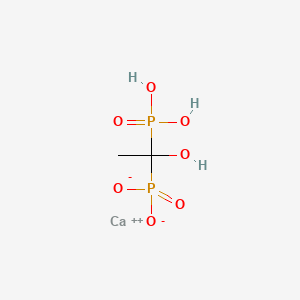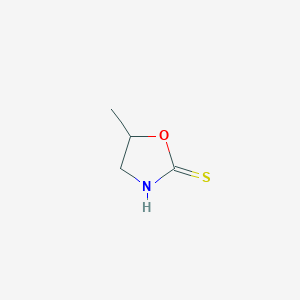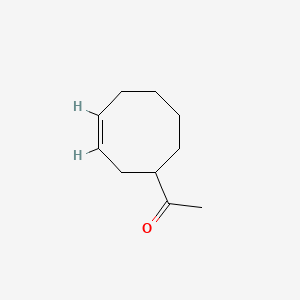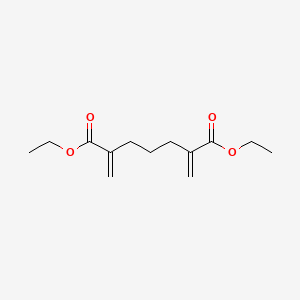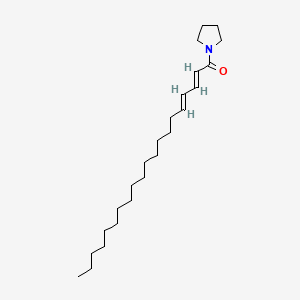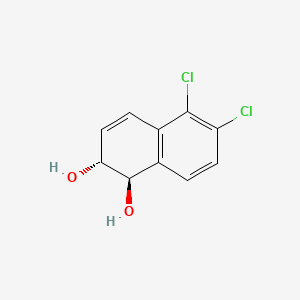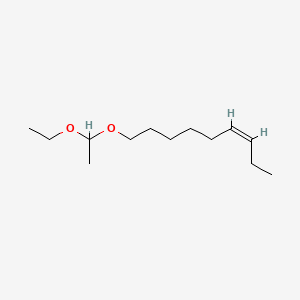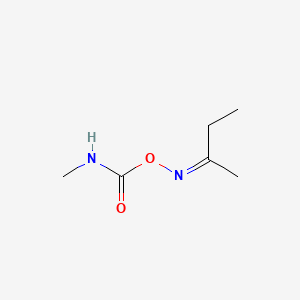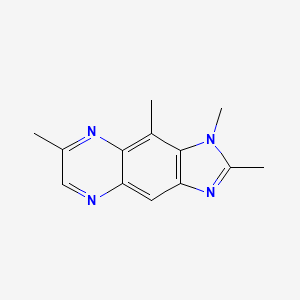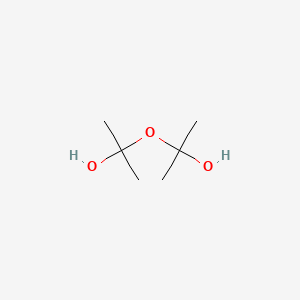
(Methylphenoxy)toluenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylphenoxy)toluenesulphonic acid is an organic compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . This compound is characterized by the presence of a methylphenoxy group attached to a toluenesulphonic acid moiety. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylphenoxy)toluenesulphonic acid typically involves the reaction of methylphenol with toluenesulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
This process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Methylphenoxy)toluenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The methylphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted methylphenoxy compounds .
Wissenschaftliche Forschungsanwendungen
(Methylphenoxy)toluenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Wirkmechanismus
The mechanism of action of (Methylphenoxy)toluenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on its concentration and the nature of the target molecule. The sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the methylphenoxy group.
Benzenesulfonic acid: Another sulfonic acid derivative with different substituents.
Methanesulfonic acid: A simpler sulfonic acid with a single methyl group.
Uniqueness
(Methylphenoxy)toluenesulphonic acid is unique due to the presence of both the methylphenoxy and toluenesulphonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
50852-54-5 |
|---|---|
Molekularformel |
C14H14O4S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
(2-methylphenoxy)-phenylmethanesulfonic acid |
InChI |
InChI=1S/C14H14O4S/c1-11-7-5-6-10-13(11)18-14(19(15,16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,15,16,17) |
InChI-Schlüssel |
SYZYMIQGCFRWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(C2=CC=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


